

An In-depth Technical Guide on the Endocrine Disruption Potential of Butylphenyl Methylpropional

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butylphenyl methylpropional, (+)-*

Cat. No.: *B12648755*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylphenyl methylpropional (BMHCA), commonly known as lilial, is a synthetic fragrance ingredient that has come under intense scientific and regulatory scrutiny due to its classification as a reproductive toxicant.^{[1][2]} This has led to its prohibition in cosmetic products within the European Union.^{[2][3]} A key area of investigation has been its potential to act as an endocrine disruptor, specifically through interaction with estrogen and androgen pathways. This technical guide provides a comprehensive overview of the available scientific data on the endocrine disruption potential of BMHCA, presenting quantitative data from key studies in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows. The evidence to date is conflicting, with some earlier in vitro studies suggesting weak estrogenic activity, while more recent and comprehensive in vitro investigations have not detected any significant estrogenic or androgenic activity. The European Chemicals Agency's (ECHA) evaluation of BMHCA as an endocrine disruptor has been inconclusive.^[1]

Regulatory Status and Toxicological Profile

Butylphenyl methylpropional (CAS No. 80-54-6) is a synthetic aldehyde with a floral scent reminiscent of lily of the valley.^[1] For years, it was a common ingredient in a wide array of

consumer products, including perfumes, lotions, and soaps.^[1] However, concerns over its safety profile led to significant regulatory action.

The European Union's Scientific Committee on Consumer Safety (SCCS) has issued opinions on BMHCA, highlighting risks associated with skin sensitization and aggregate exposure from the use of multiple consumer products.^{[4][5]} The pivotal regulatory change came with the classification of BMHCA as a Category 1B reproductive toxicant (Repr. 1B) by the ECHA's Risk Assessment Committee (RAC).^{[1][2]} This classification, based on findings of reproductive toxicity in animal studies, led to its inclusion in Annex II of the EU Cosmetics Regulation, effectively banning its use in cosmetic products placed on the EU market from March 1, 2022.^{[2][3]} While the primary driver for the ban was reproductive toxicity, the question of whether this toxicity is mediated by an endocrine-disrupting mechanism of action has been a subject of scientific debate.

In Vitro Assessment of Estrogenic Activity

The potential for BMHCA to interact with the estrogen receptor (ER) has been investigated in several in vitro studies, with divergent findings.

Evidence for Weak Estrogenic Activity (Charles and Darbre, 2009)

An early study provided the initial evidence for the weak estrogenic activity of BMHCA using the estrogen-responsive MCF-7 human breast cancer cell line.^[6] The study employed a battery of assays to assess estrogenicity, including competitive binding assays, reporter gene expression, and cell proliferation assays.

Assay Type	Endpoint	Test Substance	Concentration	Result	Reference
Receptor Binding	Competitive displacement of [3H]estradiol from recombinant human ER α and ER β	Butylphenyl Methylpropional	3,000,000-fold molar excess	Partial displacement	[6]
Receptor Binding	Competitive displacement of [3H]estradiol from cytosolic ER of MCF-7 cells	Butylphenyl Methylpropional	3,000,000-fold molar excess	Partial displacement	[6]
Reporter Gene Assay	Increased expression of stably integrated ERE-CAT reporter gene in MCF-7 cells	Butylphenyl Methylpropional	5 x 10 ⁻⁵ M to 5 x 10 ⁻⁴ M	Increased expression (lesser extent than 10 ⁻⁸ M 17 β -estradiol)	[6]
Gene Expression	Increased expression of endogenous pS2 gene in MCF-7 cells	Butylphenyl Methylpropional	5 x 10 ⁻⁵ M to 5 x 10 ⁻⁴ M	Increased expression (lesser extent than 10 ⁻⁸ M 17 β -estradiol)	[6]

Cell Proliferation	Increased proliferation of MCF-7 cells over 7 days	Butylphenyl Methylpropional	10-4 M	Increased proliferation (lower than 10-8 M 17 β -estradiol)	[6]
Cell Proliferation	Increased proliferation of MCF-7 cells over 35 days	Butylphenyl Methylpropional	10-4 M	Proliferation reached a similar magnitude to that seen with 10-8 M 17 β -estradiol over 14 days	[6]

- Cell Line and Culture: Estrogen-responsive MCF-7 human breast cancer cells were used. The specific culture conditions, including media and supplements, were maintained to ensure estrogen sensitivity.
- Competitive Estrogen Receptor Binding Assay:
 - Recombinant human ER α and ER β , or cytosolic extracts from MCF-7 cells, were used as the source of estrogen receptors.
 - A constant concentration of radiolabeled [³H]estradiol was incubated with the receptor preparation in the presence of increasing concentrations of BMHCA.
 - Following incubation, bound and free radioligand were separated.
 - The amount of bound radioactivity was measured by scintillation counting.
 - The ability of BMHCA to displace [³H]estradiol was determined.
- ERE-CAT Reporter Gene Assay:
 - MCF-7 cells, stably transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a chloramphenicol acetyltransferase (CAT) reporter gene, were used.

- Cells were treated with various concentrations of BMHCA or 17 β -estradiol (positive control) for a specified period.
- Cell lysates were prepared, and CAT activity was measured to quantify the level of reporter gene expression.

- pS2 Gene Expression Assay:
 - MCF-7 cells were treated with BMHCA or 17 β -estradiol.
 - Total RNA was extracted from the cells.
 - The expression level of the endogenous estrogen-responsive gene, pS2, was quantified using a suitable method such as Northern blotting or quantitative real-time PCR.
- MCF-7 Cell Proliferation (E-SCREEN) Assay:
 - MCF-7 cells were seeded in multi-well plates in an estrogen-depleted medium.
 - Cells were then exposed to a range of concentrations of BMHCA, 17 β -estradiol, or a vehicle control.
 - The proliferation of cells was assessed over a period of 7 to 35 days by measuring an endpoint indicative of cell number, such as total DNA content or protein concentration.
 - The anti-estrogen fulvestrant was used to confirm that the observed proliferation was ER-mediated.^[6]

No Evidence of Estrogenic or Androgenic Activity (Vinken et al., 2023)

In contrast to the earlier findings, a more recent and comprehensive toxicological investigation did not find evidence of estrogenic or androgenic activity of BMHCA.^[7] This study also investigated the potential endocrine activity of the metabolites of BMHCA.

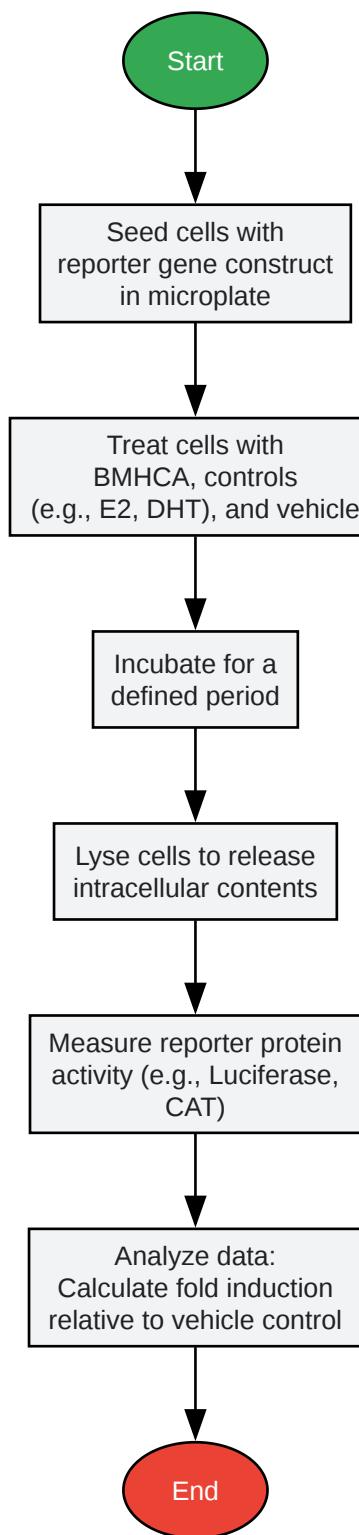
Assay Type	Cell Line	Endpoint	Test Substance	Concentration Range	Result	Reference
Estrogen Receptor Agonist Assay	HeLa9903 (human cervical cancer cells)	Luciferase reporter gene activation	Butylphenyl I Methylpropional	Up to 100 μ M	No significant estrogen receptor activation	[7]
Androgen Receptor Agonist Assay	MDA-kb2 (human breast cancer cells)	Luciferase reporter gene activation	Butylphenyl I Methylpropional	1 nM to 100 μ M	No significant androgen receptor activation	[7]
Estrogen Receptor Agonist Assay	HeLa9903	Luciferase reporter gene activation	Butylphenyl I Methylpropional (from rat liver S9 fraction)	Metabolites of Not specified	No increase in fold induction	[7]
Androgen Receptor Agonist Assay	MDA-kb2	Luciferase reporter gene activation	Butylphenyl I Methylpropional (from rat liver S9 fraction)	Metabolites of Not specified	No increase in fold induction	[7]

- Cell Lines and Culture:

- HeLa9903 cells: A human cervical cancer cell line used for the estrogen receptor agonist assay.

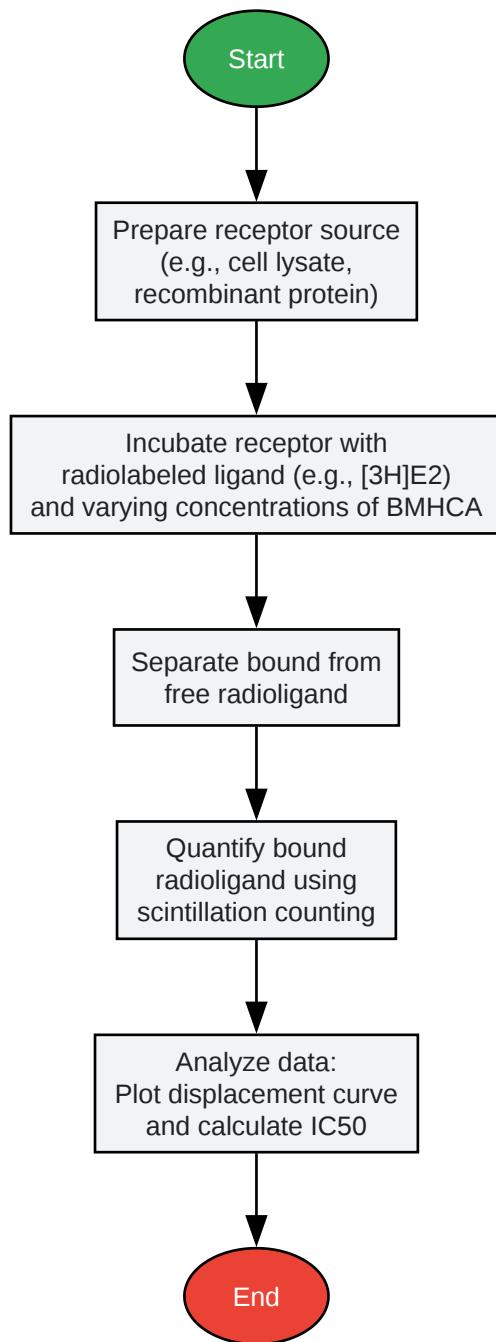
- MDA-kb2 cells: A human breast cancer cell line used for the androgen receptor agonist assay.
- Metabolite Generation: Metabolites of BMHCA were generated by incubating the parent compound with a rat liver S9 fraction, which contains metabolic enzymes.[\[7\]](#)
- Luciferase Reporter Gene Assays:
 - HeLa9903 or MDA-kb2 cells, which contain a luciferase reporter gene under the control of hormone-responsive elements, were seeded in microplates.
 - Cells were treated with a range of concentrations of BMHCA or its metabolites. 17 β -estradiol (E2) and dihydrotestosterone (DHT) were used as positive controls for the estrogen and androgen assays, respectively.
 - Following an incubation period, cells were lysed, and luciferase activity was measured using a luminometer.
 - The fold induction of luciferase activity relative to a vehicle control was calculated to determine agonist activity.

Signaling Pathways and Experimental Workflows


To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Estrogen Receptor (ER) Signaling Pathway.


Caption: Androgen Receptor (AR) Signaling Pathway.

Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Reporter Gene Assay Workflow.

[Click to download full resolution via product page](#)

Caption: Competitive Binding Assay Workflow.

Discussion and Conclusion

The available *in vitro* evidence regarding the endocrine-disrupting potential of Butylphenyl methylpropional is inconsistent. The 2009 study by Charles and Darbre suggested that BMHCA

possesses weak estrogenic properties, as demonstrated by its ability to partially bind to estrogen receptors, induce the expression of estrogen-responsive genes, and promote the proliferation of estrogen-dependent MCF-7 cells.^[6] However, it is important to note that these effects were observed at high concentrations and were significantly weaker than those of the natural hormone 17 β -estradiol.

In contrast, a more recent and comprehensive study from 2023 by Vinken et al. did not detect any estrogenic or androgenic agonist activity of BMHCA or its metabolites in reporter gene assays using HeLa9903 and MDA-kb2 cell lines.^[7] This discrepancy could be attributed to several factors, including differences in the experimental systems (e.g., cell lines, reporter constructs), the specific endpoints measured, and the concentrations of BMHCA tested.

The SCCS, in its safety evaluations, has acknowledged the in vitro data suggesting estrogenic activity but has also noted the high concentrations required to elicit these effects.^[5] The committee has stated that while only estrogenic activity was investigated, an endocrine-mediated mode of action for the observed reproductive toxicity in animal studies could not be definitively excluded. It is also noteworthy that some research suggests the reproductive toxicity of BMHCA in sensitive species may be due to direct toxicity to seminiferous tissues rather than an endocrine-mediated effect.^[8]

In conclusion, for researchers, scientists, and drug development professionals, the endocrine disruption potential of BMHCA remains an area with conflicting data. While there is some in vitro evidence for weak estrogenic activity at high concentrations, more recent studies have not corroborated these findings and have also shown a lack of androgenic activity. The primary regulatory driver for the ban of BMHCA in cosmetics in the EU is its classification as a reproductive toxicant. Further research, potentially including in vivo studies specifically designed to investigate endocrine-disrupting endpoints at relevant exposure levels, would be necessary to definitively clarify the endocrine-disrupting potential of Butylphenyl methylpropional.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biorius.com [biorius.com]
- 2. Butylphenyl Methylpropional to be prohibited in cosmetics placed in the EU market – CRITICAL CATALYST [criticalcatalyst.com]
- 3. researchgate.net [researchgate.net]
- 4. The safety of Butylphenyl methylpropional (p- BMHCA) in cosmetic products - Submission II - Public Health [health.ec.europa.eu]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicological investigation of lilial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological investigation of lilial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Endocrine Disruption Potential of Butylphenyl Methylpropional]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12648755#butylphenyl-methylpropional-endocrine-disruption-potential>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com